2-(4-Ethoxyquinazolin-2-yl)acetonitrile
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Overview
Description
2-(4-Ethoxyquinazolin-2-yl)acetonitrile is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by an ethoxy group at the 4-position and an acetonitrile group at the 2-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyquinazolin-2-yl)acetonitrile typically involves the reaction of 4-ethoxyquinazoline with acetonitrile under specific conditions. One common method involves the use of a base such as cesium fluoride to facilitate the reaction. The reaction is carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyquinazolin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acid derivatives, while reduction can produce 2-(4-ethoxyquinazolin-2-yl)ethylamine .
Scientific Research Applications
2-(4-Ethoxyquinazolin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyquinazolin-2-yl)acetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Chloroquinazolin-2-yl)acetonitrile: Contains a chloro group at the 4-position.
2-(4-Methylquinazolin-2-yl)acetonitrile: Features a methyl group at the 4-position.
Uniqueness
2-(4-Ethoxyquinazolin-2-yl)acetonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(4-ethoxyquinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-16-12-9-5-3-4-6-10(9)14-11(15-12)7-8-13/h3-6H,2,7H2,1H3 |
InChI Key |
XYJYKRGMCGUPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=CC=CC=C21)CC#N |
Origin of Product |
United States |
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